molecular formula C8H10O2 B1204599 3-Ethylbenzene-1,2-diol CAS No. 933-99-3

3-Ethylbenzene-1,2-diol

Cat. No. B1204599
CAS RN: 933-99-3
M. Wt: 138.16 g/mol
InChI Key: UUCQGNWZASKXNN-UHFFFAOYSA-N
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Description

3-Ethylbenzene-1,2-diol, also known as 3-Ethylcatechol, is a member of the class of 3-ethylcatechols that is catechol bearing an ethyl substituent at position 3 . It is a corrosion inhibitor that prevents the corrosion of metal surfaces . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 3-Ethylbenzene-1,2-diol is C8H10O2 . The InChI code is 1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3 . The molecular weight is 138.16 g/mol .


Physical And Chemical Properties Analysis

3-Ethylbenzene-1,2-diol has a molecular weight of 138.16 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . It has one rotatable bond count . It is a liquid at room temperature .

Scientific Research Applications

Antioxidant Activity

3-Ethylbenzene-1,2-diol has been found to have antioxidant properties . In a study on the roots of Salvia miltiorrhiza, it was found that the antioxidant activity of the roots increased when they were fermented with Aspergillus oryzae . The study suggested that the bioactive components of S. miltiorrhiza roots exhibiting antioxidant activity were converted to more polar compounds by fermentation of A. oryzae .

Antibacterial Activity

The same study also found that 3-Ethylbenzene-1,2-diol exhibits antibacterial activity . The antibacterial activity of the fermented S. miltiorrhiza roots was twice as high as that of the non-fermented roots . The antibacterial activity of the fermented roots against Bacillus cereus was found to be higher in the ethyl acetate and n-butanol fractions .

Fermentation Processes

3-Ethylbenzene-1,2-diol is involved in the fermentation processes of certain substances . For instance, the roots of S. miltiorrhiza were fermented with Aspergillus oryzae to improve their antioxidant and antibacterial activities . The changes in the bioactive components of the roots were attributed to the acylation of dihydrofuran-2(3H)-one, dealkylation of 4-methylbenzene-1,2-diol and 4-ethylbenzene-1,2-diol, and esterification of hexadecanoic acid and (9Z, 12Z)-octadec-9,12-dienoic acid during fermentation .

Chemical Synthesis

3-Ethylbenzene-1,2-diol is used in chemical synthesis . It has a CAS Number of 933-99-3 and a molecular weight of 138.17 . It is available for purchase from chemical suppliers for use in various research and industrial applications .

Material Science Research

In the field of material science, 3-Ethylbenzene-1,2-diol can be used in the development of new materials . Its properties, such as its molecular weight and structure, make it a useful compound in the synthesis of new materials .

Pharmacological Research

3-Ethylbenzene-1,2-diol can be used in pharmacological research . Its antioxidant and antibacterial properties make it a potential candidate for the development of new drugs .

Safety and Hazards

3-Ethylbenzene-1,2-diol is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 3-Ethylbenzene-1,2-diol is the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the degradation of aromatic compounds, which are important for various biological processes.

Mode of Action

The mode of action of 3-Ethylbenzene-1,2-diol involves electrophilic aromatic substitution . In the first step, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The degradation of 3-Ethylbenzene-1,2-diol is initiated by a dehydrogenation to 1-phenyl ethanol, followed by conversion to benzoate (or benzoyl-CoA) . Benzoate (or benzoyl-CoA) is a central intermediate in the anaerobic degradation of a variety of aromatic hydrocarbons .

Pharmacokinetics

It’s known that the compound is a solid and its physical form is liquid . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

It’s known that the compound belongs to the catechols , a group of organic compounds that have various biological activities, including antioxidant and anti-inflammatory effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethylbenzene-1,2-diol. For instance, the compound’s concentrations were found to be higher around major roads and city centers, indicating a significant influence of traffic emissions . Moreover, seasonal sources such as domestic heating and intensive outdoor barbecue cooking were found to affect the atmospheric presence of this pollutant .

properties

IUPAC Name

3-ethylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCQGNWZASKXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918521
Record name 3-Ethylbenzene-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933-99-3, 28930-20-3, 73229-71-7
Record name 3-Ethyl-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylcatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylpyrocatechol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediol, ethyl-
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Record name 3-Ethylbenzene-1,2-diol
Source EPA DSSTox
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Record name Ethylpyrocatechol
Source European Chemicals Agency (ECHA)
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Record name 3-ETHYLCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ69AC58EV
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Record name 3-Ethyl-1,2-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of crude 9 (ca. 80 mmol) in 2N NaOH (40 mL) cooled to 0-5° C., a solution of ca. 7% hydrogen peroxide (49 mL) was added dropwise over 30 min while maintaining the temperature at 20° C. The reaction was stirred for further 45 min then diluted with AcOEt (ca 250 mL), washed with HCl 2N (ca 50 mL). The aqueous layer was e-extracted with AcOEt and the combined organic extracts were washed with brine, and dried over sodium sulphate. The solvent was removed under reduced pressure to give a crude which was columned (cyclohexane:AcOEt 4:1) to give 6.4 g of 10 as a brown oil:
Name
Quantity
80 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Name
cyclohexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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